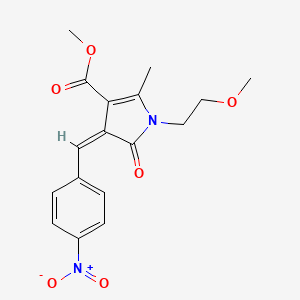![molecular formula C13H18O3 B5103802 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol, also known as AMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMP is a secondary metabolite that is derived from the fermentation of the fungus Phoma sp. and has been found to possess a range of biological activities, including anticancer, antifungal, and antibacterial properties. In
Mechanism of Action
The mechanism of action of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. Additionally, 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been found to activate the p53 tumor suppressor pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol can induce oxidative stress in cells, which can lead to apoptosis. Additionally, 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been found to inhibit the activity of various enzymes, including DNA methyltransferases and histone deacetylases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol in lab experiments is its potent anticancer activity. Additionally, 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol in lab experiments is its low yield, which can make it difficult to obtain sufficient quantities for certain experiments.
Future Directions
There are several future directions for research on 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol. One area of focus is the development of more efficient fermentation methods to increase the yield of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol. Additionally, researchers are exploring the use of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol in combination with other anticancer drugs to enhance its therapeutic efficacy. Finally, there is a need for further studies to elucidate the mechanism of action of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol and its potential applications in other disease areas.
Synthesis Methods
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol can be synthesized through the fermentation of the fungus Phoma sp. The fermentation process involves growing the fungus in a nutrient-rich medium under controlled conditions. Once the fungus has reached maturity, it is extracted and purified to obtain the 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol compound. The yield of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol can vary depending on the fermentation conditions, but typically ranges from 1-10 mg per liter of fermentation broth.
Scientific Research Applications
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol is its anticancer activity. Studies have shown that 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has been found to induce apoptosis, or programmed cell death, in cancer cells.
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol has also been found to possess antifungal and antibacterial properties. Studies have shown that 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol can inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
properties
IUPAC Name |
1-(3-methoxy-4-prop-2-enoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-8-16-12-7-6-10(11(14)5-2)9-13(12)15-3/h4,6-7,9,11,14H,1,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGGPTUSFJZYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OCC=C)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-morpholinyl)propanoate dihydrochloride hydrate](/img/structure/B5103721.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5103751.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5103754.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5103762.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5103769.png)

![N-isopropyl-1'-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5103780.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylthiourea](/img/structure/B5103781.png)

![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-ethylpiperidine](/img/structure/B5103793.png)

![2-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1-propanamine](/img/structure/B5103817.png)
![4,4'-[(3-bromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103827.png)